molecular formula C15H10N4O4 B11564011 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11564011
M. Wt: 310.26 g/mol
InChI Key: YCWZLDSJVICDNX-UHFFFAOYSA-N
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Description

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a 5-nitroisatin-based benzoylhydrazine derivative. Its structure comprises a nitro-substituted indole-2,3-dione (isatin) core conjugated with a benzohydrazide moiety. Its synthesis involves condensation of 5-nitroisatin with benzoylhydrazine derivatives under optimized conditions, yielding high-purity products characterized by IR, NMR, and mass spectrometry . The nitro group at position 5 of the indole ring and the planar hydrazone linkage are critical for its bioactivity, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the compound. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the benzohydrazide moiety .

Scientific Research Applications

Chemical Structure and Synthesis

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is characterized by an indole moiety linked to a benzohydrazide. The synthesis typically involves a condensation reaction between 5-nitro-2-oxoindoline and benzohydrazide, which can be facilitated under acidic or basic conditions, often requiring heat to promote the formation of the hydrazone linkage. Purification methods such as recrystallization or chromatography are employed to achieve high purity for further studies.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antiviral Properties : Research indicates that derivatives of indole compounds can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Anticancer Activity : this compound has shown significant cytotoxicity against various cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects by interfering with cellular mechanisms critical for cancer cell survival.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Applications in Research

The applications of this compound can be categorized into several key areas:

Drug Development

The compound's diverse biological activities make it a candidate for the development of new pharmaceuticals targeting viral infections and cancer. Its mechanism of action often involves the inhibition of specific enzymes or pathways associated with disease progression.

Molecular Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Understanding these interactions is crucial for optimizing its pharmacological properties and efficacy.

Structural Modifications

Compounds with similar structural characteristics are being explored for their potential enhancements in biological activity. For example:

Compound NameStructureUnique Features
4-chloro-N'-[(3Z)-7-methyl-5-nitroindolylidene]benzohydrazideStructureContains a chlorine substituent enhancing biological activity
4-hydroxy-N'-[(3Z)-7-methyl-5-nitroindolylidene]benzohydrazideStructureHydroxy group may influence solubility and reactivity
4-fluoro-N'-[(3Z)-5-nitroindolylidene]benzohydrazideStructureFluorine substitution may enhance metabolic stability

These variations highlight the potential for tailored modifications to optimize pharmacological properties.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Case Study 2: Antiviral Efficacy

Another study evaluated the compound's antiviral efficacy against influenza virus strains. Results indicated that treatment with this compound significantly reduced viral titers in infected cells, suggesting its potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and indole ring play crucial roles in its biological activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Antiproliferative Activity

Several structurally related indole-3-ylidene benzohydrazides have been synthesized and evaluated for anticancer activity. Key analogues include:

Compound Name Substituents (R1, R2, R3) IC50 (µM) Target Cell Lines Key Findings References
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide R1=NO2, R2=H, R3=H 0.13–1.69 L1210, HeLa, K562 CDK2 inhibition; apoptosis induction via mitochondrial depolarization
3,4,5-Trimethoxy-N'-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) R1=CH3, R2=OCH3 (3,4,5) 0.8–1.2 L1210, REH, HeLa Broad-spectrum antiproliferative activity; induces DNA fragmentation
N'-[5-Bromo-1-methyl-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide (1) R1=Br, R2=CH3, R3=OCH3 5.60 Multiple carcinoma Moderate activity; lower potency than nitro derivatives
3-Nitro-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (3h) R1=NO2, R2=NO2 1.69 CDK2 enzyme Enhanced CDK2 binding affinity due to dual nitro groups

Key Observations :

  • Nitro Substituents : The nitro group at position 5 (R1) significantly enhances bioactivity. Compound 5t, lacking nitro groups, shows reduced potency (IC50 = 0.8–1.2 µM vs. 0.13–1.69 µM for nitro derivatives) .
  • Methoxy Substitutions : Methoxy groups (e.g., compound 1) improve solubility but reduce antiproliferative efficacy compared to nitro analogues .
  • Dual Nitro Derivatives : Compound 3h, with nitro groups on both the benzohydrazide and indole rings, exhibits the highest CDK2 inhibition (IC50 = 1.69 µM) .

Mechanism of Action

  • Apoptosis Induction : The target compound and 5t trigger apoptosis via mitochondrial membrane depolarization and caspase activation, while 3h primarily inhibits CDK2, blocking cell cycle progression .
  • Enzyme Binding : Molecular docking studies reveal that the nitro group in this compound forms hydrogen bonds with CDK2's Lys89 and Asp145 residues, stabilizing the enzyme-inhibitor complex .

Physicochemical and Spectroscopic Properties

Property Target Compound 3h (Dual Nitro) 5t (Trimethoxy)
Melting Point (°C) 327.4 275.2 >300
IR ν(C=O) (cm⁻¹) 1744 (isatin), 1625 (hydrazide) 1747, 1698 1697–1751
UV-Vis λmax (nm) 320 319 318
ADMET Profile Moderate solubility; low hepatotoxicity High metabolic stability Poor bioavailability

Insights :

  • Higher melting points correlate with greater thermal stability, as seen in the target compound (327.4°C) .

Pharmacological Targets

  • CDK2 Inhibition : The target compound and 3h are selective CDK2 inhibitors, while MDA19 (a hexyl-substituted analogue) acts as a CB2 agonist, showing antitumor effects via PI3K/Akt/mTOR pathway suppression .
  • Antimicrobial Activity : Chloro- and fluoro-substituted derivatives (e.g., 5c, 5d) exhibit antifungal and antitubercular activity (MIC = 10–20 µg/mL), unlike nitro derivatives .

Biological Activity

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4} with a molecular weight of approximately 288.27 g/mol. The compound features a nitro group, an indole moiety, and a hydrazone linkage, which contribute to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 5-nitroindole derivatives and benzohydrazide. Various methods have been explored to optimize yield and purity. For instance, one study reported the use of solvent-free conditions to enhance reaction efficiency and reduce environmental impact .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : The compound has been shown to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), leading to increased apoptosis in cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity, leading to cell lysis .
  • Fungal Activity : Preliminary tests suggest antifungal activity against various pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureBiological Activity Impact
Nitro GroupEnhances cytotoxicity against cancer cells
Indole MoietyContributes to antimicrobial properties
Hydrazone LinkageCritical for binding affinity to target enzymes

Case Study 1: Anticancer Efficacy

In a recent study involving MCF7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated significant apoptosis rates correlating with increased concentrations of the compound .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an alternative antibiotic agent .

Q & A

Q. What are the optimal synthetic protocols for preparing N'-(5-nitroisatinyl)benzohydrazide derivatives?

Basic Research Question
The synthesis typically involves condensation of substituted isatins (e.g., 5-nitroisatin) with benzohydrazides in ethanol under reflux, catalyzed by glacial acetic acid. For example, derivatives are synthesized by reacting equimolar amounts of hydrazide and isatin in ethanol (10 mL) with 2–3 drops of glacial acetic acid, heated for 3–6 hours. Yields range from 40% to 95%, depending on substituents (e.g., electron-withdrawing groups like nitro or halogens improve reactivity) .

Q. How are these compounds characterized structurally in academic research?

Basic Research Question
Characterization employs a multi-spectral approach:

  • IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups.
  • NMR (¹H and ¹³C) confirms the Z-configuration of the hydrazone bond via deshielded proton signals at δ 11–12 ppm.
  • X-ray crystallography (e.g., using SHELX software) resolves intermolecular hydrogen bonds (e.g., N–H···O, ~2.3–2.5 Å) and π-π stacking interactions critical for stability .

Q. What methodologies are used to evaluate the antimicrobial activity of these derivatives?

Basic Research Question

  • Antibacterial : Agar well diffusion against Gram-negative pathogens (e.g., E. coli, K. pneumoniae) at 25–50 mg/mL concentrations in DMF. Zones of inhibition are compared to standards like ciprofloxacin .
  • Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv. Active compounds show MIC values of 12.5–50 µg/mL, with fluoro/nitro substituents enhancing potency .

Q. How can molecular docking elucidate interactions between this compound and CDK2 enzymes?

Advanced Research Question
Docking studies (e.g., Glide/SP or XP scoring in Schrödinger) reveal key interactions:

  • The nitro group forms hydrogen bonds with Lys33 and Asp145 in CDK2’s ATP-binding pocket.
  • The benzohydrazide moiety participates in π-cation interactions with Lys89. Binding energies (ΔG) range from −8.2 to −9.1 kcal/mol, correlating with experimental IC₅₀ values .

Q. What ADMET and QSAR parameters are critical for optimizing pharmacokinetic profiles?

Advanced Research Question

  • ADMETlab 2.0 predicts solubility (LogS > −4), moderate permeability (Caco-2 > 0.5 × 10⁻⁶ cm/s), and low hepatotoxicity.
  • QSAR models highlight the importance of nitro groups for enhancing activity (pMIC = 1.2–1.8) while balancing toxicity (e.g., LD₅₀ > 500 mg/kg) .

Q. How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies (e.g., variable MIC values across studies) are addressed by:

  • Standardizing assay conditions (e.g., solvent purity, bacterial strain viability).
  • Validating via dose-response curves and comparing with structurally similar controls (e.g., fluoro vs. methoxy substituents) .

Q. What crystallographic techniques validate the compound’s supramolecular assembly?

Advanced Research Question
Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves:

  • Triclinic crystal systems (space group P1̅) with Z = 2.
  • Intermolecular hydrogen bonds (e.g., C–H···O, 2.32–2.45 Å) and π-π stacking (3.5–4.0 Å) stabilizing the lattice .

Q. What experimental methods confirm apoptosis induction in cancer cells?

Advanced Research Question

  • Flow cytometry : Annexin V-FITC/PI staining shows 20–40% apoptosis in HeLa cells at 10 µM.
  • Mitochondrial assays : JC-1 staining confirms depolarization (ΔΨm loss) at submicromolar concentrations.
  • DNA fragmentation : Comet assay detects damage post-24h treatment .

Q. How do substituents on the isatin ring influence bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (NO₂, Br, F) at C5 enhance antitubercular activity (MIC ↓ 50%).
  • Methoxy groups reduce cytotoxicity (IC₅₀ ↑ 2-fold) but improve solubility. SAR studies use CoMFA (q² > 0.6) to prioritize derivatives .

Q. What solvent systems optimize reaction yields during synthesis?

Basic Research Question

  • Ethanol (polar protic) with glacial acetic acid (1–2%) achieves >90% yields for nitro derivatives.
  • DMF (polar aprotic) is avoided due to side reactions (e.g., hydrolysis). Recrystallization in DMSO/ethanol (1:3) improves purity .

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C15H10N4O4/c20-14(9-4-2-1-3-5-9)18-17-13-11-8-10(19(22)23)6-7-12(11)16-15(13)21/h1-8,16,21H

InChI Key

YCWZLDSJVICDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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